EGFR/ErbB-2 Inhibitor

Catalog No.
S1494749
CAS No.
179248-61-4
M.F
C23H21N3O3
M. Wt
387.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
EGFR/ErbB-2 Inhibitor

CAS Number

179248-61-4

Product Name

EGFR/ErbB-2 Inhibitor

IUPAC Name

6,7-dimethoxy-N-(4-phenylmethoxyphenyl)quinazolin-4-amine

Molecular Formula

C23H21N3O3

Molecular Weight

387.4 g/mol

InChI

InChI=1S/C23H21N3O3/c1-27-21-12-19-20(13-22(21)28-2)24-15-25-23(19)26-17-8-10-18(11-9-17)29-14-16-6-4-3-5-7-16/h3-13,15H,14H2,1-2H3,(H,24,25,26)

InChI Key

DNOKYISWMVFYFA-UHFFFAOYSA-N

SMILES

COC1=C(C=C2C(=C1)C(=NC=N2)NC3=CC=C(C=C3)OCC4=CC=CC=C4)OC

Synonyms

4-[[4-[Benzyloxy]phenyl]amino]-6,7-dimethoxyquinazoline; 4557W

Canonical SMILES

COC1=C(C=C2C(=C1)C(=NC=N2)NC3=CC=C(C=C3)OCC4=CC=CC=C4)OC

Mechanisms of Action

EGFR/ErbB-2 inhibitors primarily act through two main mechanisms:

  • Tyrosine Kinase Inhibition: These drugs bind to the intracellular domain of EGFR and ErbB-2, specifically targeting the ATP-binding pocket of their tyrosine kinase domain. This prevents the phosphorylation of specific protein targets downstream of the receptor, effectively blocking the signaling cascade that promotes uncontrolled cell growth and survival.
  • Antibody-Mediated Targeting: Some EGFR/ErbB-2 inhibitors, such as trastuzumab, are monoclonal antibodies that bind to the extracellular domain of ErbB-2. This binding triggers a cascade of events that leads to the depletion of ErbB-2 from the cell surface, hindering its ability to participate in signaling pathways.

Applications in Cancer Research

EGFR/ErbB-2 inhibitors have shown promising efficacy in treating various types of cancers, with ongoing research exploring their potential in different settings:

  • Non-Small Cell Lung Cancer (NSCLC): EGFR mutations are found in a subset of NSCLC patients. EGFR/ErbB-2 inhibitors, such as erlotinib and gefitinib, have demonstrated significant improvement in progression-free survival and overall survival in patients with these specific mutations [].
  • Breast Cancer: Overexpression of ErbB-2 is observed in approximately 20-30% of breast cancer cases. Trastuzumab, an antibody targeting ErbB-2, has become a cornerstone therapy in HER2-positive breast cancer, improving patient outcomes in combination with other treatment modalities [].
  • Other Cancers: Research is actively exploring the use of EGFR/ErbB-2 inhibitors in other cancer types, including head and neck squamous cell carcinoma, gastrointestinal cancers, and pancreatic cancer. Studies are evaluating their efficacy as single agents or in combination with other therapies [].

Research Challenges and Future Directions

Despite the encouraging progress, several challenges remain in utilizing EGFR/ErbB-2 inhibitors:

  • Development of resistance: Cancer cells can develop resistance to these drugs through various mechanisms, limiting their long-term effectiveness. Research is ongoing to identify predictive biomarkers and develop combination therapies to overcome resistance [].
  • Optimizing treatment strategies: Identifying the optimal treatment regimens, including dosage schedules and combinations with other therapies, is crucial for maximizing efficacy while minimizing side effects.
  • Exploring new targets: The development of next-generation EGFR/ErbB-2 inhibitors with improved potency and targeting specificity is an active area of research, exploring novel mechanisms to disrupt cancer cell growth and survival pathways.

Epidermal Growth Factor Receptor/ErbB-2 inhibitors are a class of compounds that target the epidermal growth factor receptor (EGFR) and ErbB-2, both of which are receptor tyrosine kinases involved in cell signaling pathways that regulate cell proliferation, survival, and differentiation. Dysregulation of these receptors is implicated in various cancers, particularly non-small cell lung cancer and breast cancer. These inhibitors work by blocking the binding of ligands to the receptors or by inhibiting their kinase activity, thereby preventing downstream signaling that leads to tumor growth and survival.

EGFR/ErbB-2 inhibitors act by binding to the ATP-binding pocket of EGFR and ErbB-2 proteins. This prevents the binding of ATP, a crucial energy molecule needed for the proteins to activate downstream signaling pathways that promote cell growth and survival [].

  • Toxicity: These inhibitors may target healthy cells with similar proteins, leading to side effects [].
  • Limited efficacy: Cancer cells can develop resistance to these inhibitors over time [].

EGFR/ErbB-2 inhibitors exhibit significant biological activity by impeding the signaling pathways associated with cell growth and survival. Their efficacy is often measured through:

  • Inhibition of Cell Proliferation: These compounds can reduce the proliferation of cancer cells expressing mutant forms of EGFR or ErbB-2.
  • Induction of Apoptosis: By blocking survival signals, these inhibitors can promote programmed cell death in tumor cells.
  • Impact on Tumor Microenvironment: Inhibitors can alter the tumor microenvironment, affecting angiogenesis and immune response .

The synthesis of EGFR/ErbB-2 inhibitors generally involves several key steps:

  • Design and Screening: Initial compound design based on structure-activity relationships (SAR) followed by high-throughput screening against EGFR and ErbB-2.
  • Chemical Synthesis: Common methods include:
    • Covalent Modification: Utilizing electrophilic groups that can react with nucleophilic sites on the receptors.
    • Multi-step Synthesis: Combining various synthetic techniques such as condensation reactions, cyclization, and functional group modifications to produce complex molecules .
  • Purification and Characterization: After synthesis, compounds are purified using chromatographic techniques and characterized using spectroscopic methods.

EGFR/ErbB-2 inhibitors have several clinical applications:

  • Cancer Treatment: They are primarily used in targeted therapy for cancers associated with EGFR mutations (e.g., non-small cell lung cancer) and ErbB-2 overexpression (e.g., breast cancer).
  • Combination Therapy: These inhibitors are often used in conjunction with other therapies to enhance treatment efficacy and overcome resistance mechanisms .
  • Research Tools: They serve as valuable tools in research for studying receptor signaling pathways and developing new therapeutic strategies.

Interaction studies focus on understanding how these compounds bind to their targets:

  • Binding Affinity Measurements: Techniques such as surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) are employed to quantify binding interactions.
  • Molecular Docking Studies: Computational modeling helps predict binding modes and affinities, providing insights into structure-activity relationships .
  • Resistance Mechanisms Investigation: Studies explore how mutations in EGFR or ErbB-2 affect inhibitor binding and efficacy, leading to insights into overcoming drug resistance .

Several compounds share similarities with EGFR/ErbB-2 inhibitors, each exhibiting unique properties:

Compound NameTargetMechanism of ActionUnique Features
AfatinibEGFRIrreversible inhibitorTargets multiple ErbB family members
LapatinibErbB-2Reversible inhibitorDual action on EGFR and ErbB-2
OsimertinibEGFRIrreversible inhibitorSelective for T790M mutation
DacomitinibEGFRIrreversible inhibitorHighly potent against various EGFR mutations
NeratinibErbB-2Irreversible inhibitorExtended duration of action against ErbB family

These compounds are distinguished by their selectivity for specific receptor mutations or their ability to inhibit multiple targets within the ErbB family.

Receptor Structure and Functional Domains

Extracellular Domain Architecture

The extracellular regions of Epidermal Growth Factor Receptor and ErbB-2 receptor family members contain four distinct structural domains arranged in a highly conserved architecture [1]. These receptors possess two homologous ligand binding domains designated as domains I and III, which are responsible for specific growth factor recognition and binding [1]. Additionally, the extracellular region incorporates two cysteine-rich domains, identified as domains II and IV, which play crucial roles in receptor dimerization and conformational regulation [1] [2].

Domain I, located at the amino-terminal region, serves as the primary ligand contact site and exhibits a beta-helix leucine-rich repeat structure that facilitates high-affinity ligand interactions [3]. Domain III, positioned more proximally to the membrane, functions as a secondary ligand binding site and works cooperatively with domain I to achieve optimal ligand recognition [1] [4]. The two domains must simultaneously contact the ligand for effective receptor activation, creating a bi-partite binding mechanism that enhances specificity and affinity [2].

The cysteine-rich domains II and IV contain multiple disulfide bonds that stabilize the overall receptor structure and maintain proper domain orientation [1]. Domain II harbors a critical dimerization arm, a protruding beta-hairpin structure that mediates receptor-receptor interactions during the activation process [4]. In the inactive state, domain II forms intramolecular contacts with domain IV through specific amino acid interactions, creating a tethered autoinhibited configuration that prevents spontaneous receptor activation [2] [5].

The unique architectural arrangement of these domains differs significantly from other receptor tyrosine kinases, which typically contain immunoglobulin or fibronectin type III domains in their extracellular regions [1]. This specialized structure enables the distinctive activation mechanism observed in Epidermal Growth Factor Receptor family members, where ligand binding induces conformational changes that expose the dimerization arm and promote receptor association [3].

Transmembrane Segment Characteristics

The transmembrane domain of Epidermal Growth Factor Receptor and ErbB-2 consists of a single alpha-helical segment that spans the lipid bilayer and connects the extracellular ligand-binding region to the intracellular catalytic domain [1] [6]. This transmembrane segment exhibits approximately 20-25 amino acid residues arranged in a predominantly hydrophobic alpha-helical conformation that ensures stable membrane insertion and proper orientation [7].

The transmembrane helices of ErbB family receptors demonstrate the capacity for both homo- and hetero-association within membrane environments, contributing to receptor dimerization stability [1]. These transmembrane interactions involve specific amino acid residues that facilitate helix-helix contacts and may influence the spatial orientation of the intracellular kinase domains [1]. However, experimental evidence indicates that disruption of transmembrane domain associations does not significantly impair receptor signaling function, suggesting that transmembrane interactions primarily serve to stabilize rather than initiate dimerization [1].

The structural integrity of the transmembrane segment is essential for maintaining proper receptor topology and ensuring efficient signal transmission across the membrane barrier [6]. The alpha-helical configuration provides optimal membrane spanning geometry while preserving the structural connection between extracellular ligand binding events and intracellular kinase activation [7]. The transmembrane domain also contributes to receptor stability within the lipid environment and may influence receptor trafficking and membrane localization patterns [1].

Intracellular Tyrosine Kinase Domain

The intracellular region of Epidermal Growth Factor Receptor and ErbB-2 contains a protein tyrosine kinase domain that represents the catalytic core responsible for phosphorylation-mediated signal transduction [6] [8]. This kinase domain adopts a characteristic bi-lobed structure consisting of an amino-terminal lobe and a carboxy-terminal lobe separated by an adenosine triphosphate binding cleft [9] [10].

The amino-terminal lobe contains essential structural elements including the phosphate-binding loop and the regulatory alpha-helix C, which undergoes conformational changes during activation [11] [9]. The carboxy-terminal lobe houses the activation loop and the catalytic residues required for phosphoryl transfer reactions [10]. The relative positioning of these lobes determines the activation state of the kinase, with the active conformation characterized by specific inter-lobe contacts and proper adenosine triphosphate binding site geometry [12].

ErbB-2 exhibits unique structural features within its kinase domain, including a glycine-rich region following alpha-helix C that confers increased conformational flexibility [10]. This structural characteristic may explain the relatively low intrinsic catalytic activity observed for ErbB-2 compared to other family members, despite its critical role in heterodimerization and signal amplification [8] [10].

The kinase domain activation mechanism involves asymmetric dimer formation, where one kinase domain adopts an activator conformation while the partner assumes an active catalytic state [12] [10]. This asymmetric arrangement is crucial for optimal kinase function and represents a regulatory mechanism that distinguishes ErbB family kinases from many other receptor tyrosine kinases [5] [12].

Homo- and Heterodimerization Mechanisms

Ligand-Dependent Dimerization

Ligand-dependent dimerization represents the primary activation mechanism for Epidermal Growth Factor Receptor family members and involves a complex series of conformational changes initiated by growth factor binding [5] [3]. Upon ligand engagement, the receptor undergoes a dramatic structural reorganization from a tethered autoinhibited state to an extended dimerization-competent configuration [2] [5].

The ligand binding process requires simultaneous contact with both domains I and III of the receptor extracellular region, creating a stabilized ligand-receptor complex that favors the extended conformation [4] [3]. This bi-partite binding mechanism ensures high specificity and prevents inappropriate receptor activation in the absence of cognate ligands [2]. The conformational change induced by ligand binding disrupts the intramolecular interactions between domains II and IV, thereby exposing the dimerization arm within domain II [2] [5].

Once exposed, the dimerization arm can interact with the corresponding structure on an adjacent receptor molecule, forming a stable receptor dimer through direct protein-protein contacts [4] [5]. The crystal structure of the Epidermal Growth Factor-bound receptor complex reveals a 2:2 stoichiometry, with two ligand molecules facilitating the association of two receptor extracellular domains [4]. This receptor-mediated dimerization mechanism represents a unique feature among receptor tyrosine kinases and has been validated through extensive mutagenesis studies [4].

The ligand-dependent dimerization process is highly regulated and involves multiple checkpoints that ensure appropriate signal activation [3]. The equilibrium between monomeric and dimeric receptor states can be influenced by ligand concentration, receptor expression levels, and the presence of regulatory proteins that modulate dimerization efficiency [13] [14].

Ligand-Independent Dimerization

Ligand-independent dimerization occurs when Epidermal Growth Factor Receptor molecules associate in the absence of growth factor stimulation, representing an alternative activation pathway that can contribute to constitutive signaling [13] [14]. This phenomenon has been demonstrated through various experimental approaches and appears to involve the cytoplasmic domain of the receptor in predimer formation [13].

Research utilizing chimeric receptors has revealed that the cytoplasmic domain of Epidermal Growth Factor Receptor contains specific sequences between amino acids 835 and 918 that are essential for ligand-independent dimer formation [13]. These sequences appear to facilitate weak protein-protein interactions that can bring receptor molecules into close proximity even without extracellular domain engagement [13]. Such interactions may create a reservoir of pre-associated receptors that can be rapidly activated upon ligand binding.

ErbB-2 exhibits a particularly strong propensity for ligand-independent dimerization due to its constitutively exposed dimerization arm [15] [3]. Unlike other family members that require ligand binding to expose their dimerization interfaces, ErbB-2 maintains an extended conformation that allows it to freely associate with other ErbB family members [15] [7]. This structural characteristic makes ErbB-2 the preferred heterodimerization partner and contributes to its role as a signal amplifier within the ErbB network [8] [5].

The ligand-independent dimerization mechanism may be particularly relevant in pathological conditions where receptor overexpression increases the local concentration of available dimerization partners [14]. High receptor density can shift the equilibrium toward dimer formation, potentially leading to constitutive signal activation and contributing to oncogenic transformation [16] [17].

Asymmetric Dimer Formation

Asymmetric dimer formation represents a sophisticated regulatory mechanism observed in Epidermal Growth Factor Receptor and ErbB-2 signaling, where the two receptor molecules within a dimer adopt distinct structural conformations [5] [12]. This asymmetry extends to both the extracellular and intracellular domains and is essential for optimal receptor function and signal transduction [5] [12].

At the extracellular level, asymmetric dimers are characterized by differential positioning of the dimerization arms, where one receptor adopts a bent conformation while the partner maintains a more extended structure [5]. Structural analysis has revealed that in ErbB-2-containing heterodimers, only the dimerization arm of ErbB-2 is essential for dimer formation and stability, while the partner receptor contributes minimally to the dimerization interface [5]. This asymmetric contribution is mediated by specific amino acid differences between family members, particularly the presence of phenylalanine and leucine residues in ErbB-2 compared to tyrosine and arginine in Epidermal Growth Factor Receptor [5].

The intracellular kinase domains also exhibit asymmetric dimer formation, which is crucial for kinase activation [12] [9]. In the asymmetric kinase dimer, one domain functions as an activator by adopting a regulatory conformation, while the partner domain becomes catalytically active through allosteric mechanisms [12] [10]. This asymmetric arrangement allows for precise control of kinase activity and enables the formation of stable, active signaling complexes [12].

The asymmetric dimer configuration has important implications for ErbB-2 function, as this receptor can only form asymmetric dimers with other family members due to its unique sequence characteristics [5]. This structural constraint may contribute to the preferential heterodimerization observed with ErbB-2 and its role as a universal dimerization partner within the ErbB family [8] [5].

Signal Transduction Cascades

Phosphoinositide 3-Kinase/AKT Pathway Activation

The Phosphoinositide 3-Kinase/AKT pathway represents one of the most critical signaling cascades activated by Epidermal Growth Factor Receptor and ErbB-2, mediating essential cellular processes including survival, metabolism, and proliferation [18] [19]. Activation of this pathway occurs through multiple mechanisms involving both direct and indirect recruitment of Phosphoinositide 3-Kinase to the activated receptor complex [18] [20].

Following receptor dimerization and autophosphorylation, specific tyrosine residues including Y992, Y1148, and Y1173 serve as docking sites for the adapter protein Gab1, which contains pleckstrin homology and phosphotyrosine-binding domains [18] [19]. Gab1 recruitment to the plasma membrane is facilitated by its pleckstrin homology domain binding to phosphatidylinositol (3,4,5)-trisphosphate, creating a positive feedback mechanism that amplifies pathway activation [18]. Once membrane-localized, Gab1 undergoes tyrosine phosphorylation by the activated receptor, generating binding sites for the regulatory p85 subunit of Phosphoinositide 3-Kinase [18].

The membrane translocation and activation of AKT requires the generation of phosphatidylinositol (3,4,5)-trisphosphate by Phosphoinositide 3-Kinase activity [18] [19]. Recent research has revealed that exocyst-mediated exocytosis plays a crucial role in regulating phosphatidylinositol (3,4,5)-trisphosphate levels at the plasma membrane [18]. Live-cell imaging studies demonstrate that individual recycling vesicles undergoing exocytosis create local increases in phosphatidylinositol (3,4,5)-trisphosphate that persist for approximately one minute [18].

AKT activation involves phosphorylation at two critical sites: threonine 308 by phosphoinositide-dependent kinase 1 and serine 473 by mechanistic target of rapamycin complex 2 [19]. Activated AKT subsequently phosphorylates numerous downstream substrates involved in cell survival, including Bad, FoxO transcription factors, and glycogen synthase kinase 3 beta [19]. The pathway also regulates cellular metabolism through mechanistic target of rapamycin complex 1 activation, which controls protein synthesis and autophagy [18] [19].

Signaling PathwayKey MediatorsPrimary FunctionsPhosphorylation Sites
Phosphoinositide 3-Kinase/AKT PathwayGab1, PI3K, AKT, mTORC1Cell survival, apoptosis inhibition, metabolism regulationY992, Y1148, Y1173 (via Gab1)
Mitogen-Activated Protein Kinase PathwaySHC, GRB2, SOS, RAS, RAF, MEK, ERKCell proliferation, differentiation, migrationY1045, Y1068, Y1086
Phospholipase C Gamma-Dependent MechanismsPLCγ, PKC, PKD, IP3, DAGCalcium signaling, negative feedback regulationY992, Y1148, Y1173
Signal Transducer and Activator of Transcription PathwayJAK1, JAK2, STAT1, STAT3Gene transcription, cell migration, matrix metalloproteinase activationY701 (STAT1), Tyr705 (STAT3)

Mitogen-Activated Protein Kinase Signaling Network

The Mitogen-Activated Protein Kinase signaling network activated by Epidermal Growth Factor Receptor represents a fundamental pathway controlling cell proliferation, differentiation, and migration [21] [20]. This cascade involves a series of protein kinases that sequentially phosphorylate and activate downstream targets, ultimately leading to changes in gene expression and cellular behavior [21] [22].

Pathway initiation occurs through the recruitment of adapter proteins SHC and GRB2 to specific phosphotyrosine residues on the activated receptor, particularly Y1045, Y1068, and Y1086 [21]. SHC undergoes tyrosine phosphorylation by the receptor kinase, creating binding sites for GRB2 through its Src homology 2 domain [21]. GRB2 constitutively associates with the guanine nucleotide exchange factor SOS through its Src homology 3 domains, bringing SOS into proximity with membrane-localized RAS proteins [21].

SOS catalyzes the exchange of guanosine diphosphate for guanosine triphosphate on RAS, leading to RAS activation and subsequent RAF kinase recruitment to the plasma membrane [21] [22]. Activated RAF phosphorylates and activates MEK1/2, which in turn phosphorylates and activates ERK1/2 [21] [20]. ERK1/2 represents the terminal kinase in this cascade and phosphorylates over one hundred substrate proteins involved in diverse cellular processes [21] [22].

Interestingly, recent studies in pancreatic cancer cells harboring mutant KRAS have revealed that Epidermal Growth Factor Receptor-mediated ERK activation can occur through RAS-independent mechanisms [20]. In these cells, knockdown of all three RAS isoforms fails to block EGF-mediated ERK phosphorylation, while MEK inhibition completely abolishes pathway activation [20]. This finding suggests the existence of alternative signaling routes that bypass the traditional RAS-dependent mechanism [20].

Single-cell imaging experiments have demonstrated that ERK activation occurs in stochastic bursts with frequency-modulated pulses that encode signal strength [22]. Higher concentrations of growth factors result in more frequent ERK activity bursts, while the amplitude of activation is primarily controlled by MEK activity levels [22]. This dynamic regulation allows cells to decode and respond to varying signal intensities with appropriate proliferative responses [22].

Phospholipase C Gamma-Dependent Mechanisms

Phospholipase C Gamma-dependent mechanisms constitute an important regulatory system activated by Epidermal Growth Factor Receptor that controls calcium signaling and provides negative feedback regulation of receptor activity [23]. Phospholipase C Gamma 1 is recruited to the activated receptor through its Src homology 2 domains, which bind to phosphorylated tyrosine residues Y992, Y1148, and Y1173 [23].

Following recruitment, Phospholipase C Gamma 1 undergoes activating phosphorylation at tyrosine 783 by the receptor kinase [23]. Activated Phospholipase C Gamma 1 hydrolyzes phosphatidylinositol 4,5-bisphosphate to generate two important second messengers: diacylglycerol and inositol 1,4,5-trisphosphate [23]. Inositol 1,4,5-trisphosphate triggers calcium release from endoplasmic reticulum stores, while diacylglycerol activates protein kinase C isoforms [23].

The pathway plays a crucial role in receptor downregulation through a sophisticated negative feedback mechanism [23]. Diacylglycerol and calcium cooperatively activate novel protein kinase C isoforms, which subsequently activate protein kinase D [23]. Protein kinase D phosphorylates the receptor at threonine residues T654 and T669 within the juxtamembrane region, leading to receptor monomerization and signal termination [23].

Time-lapse analysis using raster image correlation spectroscopy has revealed that receptor monomerization occurs in oscillatory patterns following initial activation [23]. These oscillations reflect periodic shifts in the monomer-dimer equilibrium that are regulated by the Phospholipase C Gamma 1-protein kinase C-protein kinase D pathway [23]. This dynamic regulation allows for fine-tuning of signal duration and intensity, preventing excessive or prolonged receptor activation [23].

The Phospholipase C Gamma-dependent pathway also influences receptor trafficking and endocytosis patterns [24]. The negative feedback regulation mediated by this system helps maintain appropriate receptor signaling levels and prevents pathological hyperactivation that could contribute to oncogenic transformation [23].

Signal Transducer and Activator of Transcription Pathway Modulation

The Signal Transducer and Activator of Transcription pathway represents a critical transcriptional regulatory mechanism activated by Epidermal Growth Factor Receptor that controls gene expression programs involved in cell migration, proliferation, and differentiation [25]. This pathway operates through the activation of JAK family kinases and subsequent STAT protein phosphorylation and nuclear translocation [25].

Epidermal Growth Factor Receptor stimulation induces the formation of signaling complexes containing STAT1, STAT3, JAK1, and JAK2 [25]. The receptor activation leads to tyrosine 701 phosphorylation of STAT1 and tyrosine 705 phosphorylation of STAT3, which are essential for their transcriptional activity [25]. These phosphorylation events occur through both JAK-dependent and receptor-dependent mechanisms, with JAK proteins serving as the primary kinases for STAT activation [25].

Following phosphorylation, STAT proteins undergo rapid nuclear translocation, typically occurring within 15 minutes of receptor stimulation [25]. Nuclear STAT complexes bind to specific DNA sequences called gamma-activated sequences and interferon-stimulated response elements, regulating the transcription of target genes involved in cellular responses to growth factor stimulation [25].

One important downstream target of the STAT pathway is matrix metalloproteinase-1, which plays a crucial role in cell migration and extracellular matrix remodeling [25]. The activation of matrix metalloproteinase-1 by STAT signaling contributes to the enhanced migratory capacity observed in cells overexpressing Epidermal Growth Factor Receptor [25]. This pathway is particularly relevant in cancer progression, where increased cell motility facilitates metastatic spread [25].

The STAT pathway exhibits significant crosstalk with other signaling cascades activated by Epidermal Growth Factor Receptor [25]. While AKT activation does not directly influence STAT-JAK complex formation or nuclear translocation, it may contribute to cell migration through independent mechanisms [25]. This parallel activation of multiple pathways allows for coordinated cellular responses that integrate survival, proliferation, and motility signals [25].

Genetic Alterations in Cancer Development

Epidermal Growth Factor Receptor Mutations in Lung Cancer

Epidermal Growth Factor Receptor mutations represent the most common actionable genetic alterations in lung adenocarcinoma, occurring in approximately 10-15% of patients in Western populations and up to 50% in Asian populations [16] [17] [11]. The most prevalent mutations include the L858R point mutation in exon 21 and deletions in exon 19, which together account for approximately 85-90% of all Epidermal Growth Factor Receptor mutations in non-small cell lung cancer [16] [26].

The L858R mutation involves the substitution of arginine for leucine at position 858 within the activation loop of the kinase domain [16] [17]. This mutation results in constitutive kinase activation by stabilizing the active conformation of the kinase domain and reducing the energy barrier for activation [16]. Structural studies have revealed that the L858R mutation disrupts inhibitory interactions within the activation loop, leading to enhanced catalytic activity and increased sensitivity to tyrosine kinase inhibitors [16].

Exon 19 deletions typically involve the removal of four to five amino acids within the region spanning residues 746 to 750 [11] [26]. These deletions affect the loop structure preceding the alpha-helix C, creating conformational changes that favor the active kinase state [11]. The shortened loop structure is hypothesized to restrict the rotation of alpha-helix C, preventing it from adopting the outward inactive conformation and maintaining the inward active position [11].

The T790M mutation represents the most common mechanism of acquired resistance to first and second-generation tyrosine kinase inhibitors, occurring in approximately 50% of patients who develop resistance [16] [17]. This mutation involves the substitution of methionine for threonine at position 790 in the adenosine triphosphate binding pocket [16]. Recent studies using transgenic mouse models have demonstrated that T790M mutations can arise spontaneously without prior drug exposure, suggesting that these resistant clones may preexist in tumors before treatment initiation [16] [17].

Mutation TypeLocationFrequency in NSCLC (%)Functional ImpactClinical Response to TKIs
L858R Point MutationExon 2140-45Constitutive kinase activationHighly sensitive
Exon 19 DeletionsExon 1945-50C-helix stabilization in active conformationHighly sensitive
T790M Resistance MutationExon 2050 (acquired resistance)ATP binding site modification, drug resistanceResistant to 1st/2nd generation TKIs
Exon 20 InsertionsExon 20 (positions 762-774)4-10C-helix locked in active stateIntrinsically resistant

HER2 Amplification in Breast Cancer

HER2 amplification occurs in approximately 15-20% of breast cancers and represents a major oncogenic driver associated with aggressive tumor behavior and poor prognosis [27] [28]. The amplification involves the duplication of the ERBB2 gene located at chromosome 17q12, resulting in increased gene copy numbers ranging from 2-fold to greater than 20-fold amplification [27] [28].

Recent genomic studies have revealed that HER2 amplification in breast cancer occurs through palindromic gene amplification, a mechanism characterized by inverted duplication of genomic segments [27]. This process appears to involve Breakage-Fusion-Bridge cycles that repeatedly generate palindromic DNA structures throughout the amplified locus [27]. Whole genome sequencing analysis has demonstrated significant enrichment of palindromic DNA within amplified HER2 genomic segments, particularly at amplification peaks and boundaries between amplified and normal copy-number regions [27].

The genomic architecture surrounding the HER2 locus may predispose this region to amplification events [27]. The presence of segmental duplications and repetitive elements in the vicinity of ERBB2 could facilitate the initiation of palindromic amplification through mechanisms involving replication fork stalling and inappropriate recombination events [27]. These structural features may explain why HER2 amplification occurs recurrently in breast cancer compared to other potential oncogenic amplification events [27].

HER2 amplification results in massive overexpression of the HER2 protein on the cell surface, leading to ligand-independent activation through spontaneous homodimerization and enhanced heterodimerization with other ErbB family members [28]. The overexpressed HER2 protein exhibits constitutive kinase activity that drives multiple oncogenic signaling pathways, including the Phosphoinositide 3-Kinase/AKT and Mitogen-Activated Protein Kinase cascades [28]. This amplification event was identified as one of the first predictive biomarkers for targeted therapy response and remains a critical determinant of treatment selection in breast cancer [28].

Cancer TypeAmplification Frequency (%)Amplification MechanismCopy Number RangeClinical Significance
Breast Cancer15-20Palindromic amplification, Breakage-Fusion-Bridge cycles2 to >20-foldPoor prognosis, targeted therapy available
Gastric Cancer10-15Gene amplification2 to 10-foldPoor prognosis, emerging targeted therapies
Esophageal Cancer12-24Gene amplification2 to 15-foldPoor prognosis, limited targeted options
Lung Adenocarcinoma2-5Gene amplification2 to 8-foldRare, limited therapeutic implications
Ovarian Cancer5-10Gene amplification2 to 12-foldVariable prognosis, investigational therapies

Exon 20 Insertion Mutations

Exon 20 insertion mutations in Epidermal Growth Factor Receptor represent a distinct class of oncogenic alterations that occur in 4-10% of all Epidermal Growth Factor Receptor mutations in non-small cell lung cancer [11]. These mutations consist of in-frame insertions of three to twenty-one base pairs corresponding to one to seven amino acids clustered between positions 762 and 774 of the receptor protein [11].

The most common exon 20 insertion sites include duplications and insertions near the alpha-helix C region and the loop immediately following it [11]. Crystal structure analysis of the D770_N771insNPG mutation has provided crucial insights into the mechanism of receptor activation and drug resistance associated with these alterations [11]. The insertion creates a rigid wedge structure at the pivot point of alpha-helix C, effectively locking the receptor in a constitutively active conformation [11].

Unlike classical activating mutations such as L858R and exon 19 deletions, exon 20 insertions exhibit intrinsic resistance to first and second-generation tyrosine kinase inhibitors [11]. The structural basis for this resistance involves steric hindrance within the drug-binding pocket caused by the insertion-induced displacement of alpha-helix C and the phosphate-binding loop [11]. Computational modeling studies have demonstrated that the conformational changes prevent effective inhibitor binding while maintaining adenosine triphosphate affinity [11].

Importantly, the heterogeneity of exon 20 insertions results in variable drug sensitivity patterns [11]. Insertions occurring within alpha-helix C itself, such as A763_Y764insFQEA, demonstrate sensitivity to first-generation inhibitors like erlotinib, suggesting that the precise location of the insertion determines the structural and functional consequences [11]. This finding has important implications for treatment selection and highlights the need for mutation-specific therapeutic approaches [11].

The downstream signaling pathways activated by exon 20 insertion mutations remain incompletely characterized, but evidence suggests that these alterations may drive unique signaling profiles compared to classical Epidermal Growth Factor Receptor mutations [11]. Understanding these pathway differences could facilitate the development of mutation-specific targeted therapies that exploit the unique vulnerabilities of exon 20 insertion-bearing tumors [11].

Mutation Distribution Across Cancer Types

The distribution of Epidermal Growth Factor Receptor genetic alterations varies dramatically across different cancer types, with significant implications for therapeutic targeting and prognosis [26]. Comprehensive analysis of The Cancer Genome Atlas data encompassing 32 cancer types reveals distinct patterns of mutation frequency, genomic location, and alteration mechanisms [26].

Glioblastoma multiforme exhibits the highest frequency of Epidermal Growth Factor Receptor alterations at 26.8%, but these are predominantly gene amplifications rather than activating point mutations [26]. The mutations that do occur in glioblastoma are primarily located in the Furin-like domain rather than the targetable Protein Kinase Tyrosine domain, explaining the limited efficacy of tyrosine kinase inhibitors in this malignancy [26]. The amplification-driven overexpression in glioblastoma does not correlate with improved survival outcomes despite increased receptor expression levels [26].

Lung adenocarcinoma represents the second most common cancer type with Epidermal Growth Factor Receptor alterations at 14.4% frequency [26]. In contrast to glioblastoma, lung adenocarcinoma mutations are predominantly located in the Protein Kinase Tyrosine domain, particularly affecting exons 19 and 21 that are associated with tyrosine kinase inhibitor sensitivity [26]. This distinct mutation pattern explains the remarkable therapeutic success of targeted therapy in lung cancer compared to other malignancies [26].

Squamous cell carcinomas, regardless of anatomical site, demonstrate similar alteration patterns characterized by approximately 5% mutation frequency dominated by gene amplification [26]. Head and neck squamous cell carcinoma, lung squamous cell carcinoma, and esophageal squamous cell carcinoma all exhibit increased receptor expression associated with poor survival outcomes [26]. These tumors rarely harbor the classical activating mutations seen in lung adenocarcinoma, limiting the utility of current targeted therapies [26].

Cancer TypeMutation Frequency (%)Dominant Alteration TypePrimary Domain Affected
Glioblastoma Multiforme26.8AmplificationFurin-like domain
Lung Adenocarcinoma14.4Point mutationsProtein Kinase Tyrosine domain
Diffuse Large B-cell Lymphoma8.3Point mutationsVarious domains
Skin Cutaneous Melanoma6.5Point mutationsVarious domains
Stomach Adenocarcinoma5.0MixedMixed domains
Head and Neck Squamous Cell Carcinoma5.0AmplificationMixed domains
Lung Squamous Cell Carcinoma5.0AmplificationMixed domains
Bladder Carcinoma5.0AmplificationMixed domains

The mechanistic foundation of epidermal growth factor receptor and ErbB-2 inhibition relies on precise molecular interactions between inhibitors and their target proteins. These interactions encompass multiple binding modalities, each characterized by distinct molecular recognition patterns and thermodynamic profiles.

Adenosine Triphosphate-Competitive Binding Mechanisms

Adenosine triphosphate-competitive inhibitors represent the predominant class of epidermal growth factor receptor and ErbB-2 targeting agents, functioning through direct competition with the natural adenosine triphosphate substrate for binding to the kinase active site. The molecular architecture of the adenosine triphosphate-binding pocket provides a well-defined cavity that accommodates small molecule inhibitors through a series of conserved interaction patterns.

The hinge region constitutes the primary recognition element for adenosine triphosphate-competitive inhibitors, where hydrogen bonding interactions with methionine residues (Met769 in epidermal growth factor receptor and Met793 in the corresponding region) establish the fundamental anchor point for inhibitor binding. These interactions typically contribute binding energies in the range of -10.5 to -12.0 kcal/mol, representing the most thermodynamically favorable component of the inhibitor-protein complex.

The deep hydrophobic pocket adjacent to the hinge region accommodates the lipophilic portions of inhibitor molecules, particularly aniline substituents and aromatic ring systems. Key residues including Leu694, Leu820, and Val702 form hydrophobic contacts that contribute -8.0 to -10.0 kcal/mol to the overall binding energy. This hydrophobic cavity represents a critical selectivity determinant, as its geometry and electrostatic properties vary subtly between different ErbB family members.

Gatekeeper residue interactions provide additional specificity and potency modulation for adenosine triphosphate-competitive inhibitors. The threonine residues at positions 766 and 790 in epidermal growth factor receptor establish hydrogen bonding networks that can accommodate specific inhibitor substituents, contributing -3.0 to -5.0 kcal/mol to binding affinity. The T790M mutation, which substitutes methionine for threonine at position 790, represents a clinically significant resistance mechanism that disrupts these interactions.

Allosteric Inhibition Strategies

Allosteric inhibition mechanisms target sites distinct from the adenosine triphosphate-binding pocket, offering unique advantages in overcoming resistance mutations that affect the orthosteric site. The primary allosteric site in epidermal growth factor receptor is created by displacement of the αC-helix, forming a cavity adjacent to the adenosine triphosphate-binding region.

The MEK-pocket represents the most extensively characterized allosteric binding site, accessible when the αC-helix adopts an outward conformation. Allosteric inhibitors such as JBJ-04-125-02 and EAI045 bind to this site with energies ranging from -6.0 to -8.0 kcal/mol. The allosteric mechanism operates through conformational stabilization of inactive kinase states, preventing the conformational changes necessary for catalytic activity.

Phosphate-binding loop conformational changes represent a secondary allosteric mechanism observed in certain inhibitor combinations. The P-loop undergoes significant structural rearrangements upon allosteric inhibitor binding, particularly involving phenylalanine 723 residue movements that contribute to cooperative binding effects with adenosine triphosphate-competitive inhibitors. These conformational changes can modulate the adenosine triphosphate-binding pocket geometry, creating opportunities for synergistic inhibition.

Covalent Modification of Conserved Residues

Covalent inhibition strategies target specific nucleophilic residues within the kinase domain, forming irreversible bonds that permanently inactivate the target protein. Cysteine 797 represents the primary target for covalent epidermal growth factor receptor inhibitors, positioned within the adenosine triphosphate-binding pocket where it can be accessed by appropriately designed electrophilic warheads.

The acrylamide warhead represents the most successful electrophilic group for targeting cysteine 797, employed in inhibitors such as osimertinib and CO-1686. The covalent bond formation occurs through Michael addition of the cysteine sulfur to the activated double bond, creating a permanent thioether linkage. The reaction proceeds through a two-step mechanism involving initial non-covalent binding followed by nucleophilic attack and covalent bond formation.

Lysine 745 targeting represents an alternative covalent strategy utilizing fluorosulfate chemistry. This approach employs sulfur hexafluoride exchange chemistry to form stable sulfonamide bonds with the lysine amino group. The catalytically conserved nature of lysine 745 makes it an attractive target for achieving broad selectivity across the kinase family while maintaining potent inhibition.

Reversible versus Irreversible Inhibition

The distinction between reversible and irreversible inhibition modalities represents a fundamental design consideration with profound implications for inhibitor pharmacodynamics, selectivity profiles, and clinical utility.

Pharmacodynamic Implications

Reversible inhibitors establish dynamic equilibrium with their target proteins, characterized by association and dissociation rate constants that determine the duration and intensity of inhibition. The dissociation rate constant (koff) particularly influences the residence time of the inhibitor on the target, with slower dissociation rates corresponding to longer-lasting inhibition despite clearance of free drug from the circulation.

The pharmacodynamic profile of reversible inhibitors depends critically on the relationship between drug exposure and target occupancy. High target expression levels or competitive adenosine triphosphate concentrations can overcome reversible inhibition, requiring sustained high drug concentrations to maintain therapeutic efficacy. This dynamic creates challenges in achieving complete pathway suppression, particularly in tumors with high epidermal growth factor receptor expression or altered adenosine triphosphate metabolism.

Irreversible inhibitors fundamentally alter the pharmacodynamic relationship by eliminating the possibility of inhibitor-target dissociation. Once covalent bond formation occurs, the duration of inhibition becomes dependent on protein turnover rates rather than drug pharmacokinetics. This mechanism enables sustained target inhibition even after drug clearance, potentially allowing for less frequent dosing and improved therapeutic outcomes.

The kinetics of irreversible inhibition involve a two-step process: initial reversible binding followed by covalent bond formation. The efficiency of this process depends on both the non-covalent binding affinity and the reactivity of the electrophilic warhead. Slow covalent bond formation rates can limit the effectiveness of irreversible inhibitors, particularly under conditions of rapid protein turnover or competitive binding.

Structural Requirements for Covalent Binding

The design of effective covalent inhibitors requires precise positioning of electrophilic warheads relative to target nucleophiles, achievable only through detailed understanding of inhibitor-protein complex geometry. The distance between the warhead and target residue must be optimized to enable facile covalent bond formation while maintaining favorable non-covalent interactions.

Acrylamide warheads targeting cysteine 797 require specific geometric constraints to achieve optimal reactivity. The electrophilic carbon must be positioned within approximately 3-4 Ångströms of the cysteine sulfur, with appropriate orbital overlap for Michael addition. The substitution pattern on the acrylamide influences both reactivity and selectivity, with electron-withdrawing groups enhancing electrophilicity while potentially reducing selectivity.

The protein conformational state significantly influences covalent bond formation feasibility. P-loop flexibility allows conformational adjustments that can bring electrophilic warheads into proximity with target residues. Inhibitors that stabilize conformations favorable for covalent bond formation demonstrate enhanced reactivity compared to those that induce unfavorable conformational changes.

Linker design between the pharmacophore and electrophilic warhead represents a critical optimization parameter. The linker must provide sufficient flexibility to enable conformational adjustments while maintaining the overall binding mode within the active site. Rigid linkers can prevent optimal warhead positioning, while overly flexible linkers may reduce binding affinity through entropic penalties.

Selectivity Determinants

Achieving selectivity among closely related ErbB family members requires exploitation of subtle structural differences in their kinase domains and binding sites.

Epidermal Growth Factor Receptor-Selective Inhibitors

Epidermal growth factor receptor selectivity derives primarily from unique features of its adenosine triphosphate-binding pocket that distinguish it from other ErbB family members. The quinazoline scaffold has emerged as a privileged structure for epidermal growth factor receptor selectivity, with the 4-aniline substitution pattern providing critical interactions with receptor-specific residues.

The hinge region geometry in epidermal growth factor receptor accommodates quinazoline-based inhibitors through specific hydrogen bonding patterns with Met769. The spatial arrangement of this methionine residue relative to adjacent amino acids creates a binding environment that favors quinazoline over alternative heterocyclic scaffolds. Aniline substituents at the 4-position extend into a hydrophobic pocket formed by Leu694, Val702, and Leu820, with the specific geometry of this pocket contributing to epidermal growth factor receptor selectivity.

The gatekeeper residue threonine 766 provides additional selectivity through its ability to form hydrogen bonds with specific inhibitor substituents. This threonine residue is conserved in epidermal growth factor receptor but differs in some related kinases, enabling the design of selective inhibitors that exploit these differences. The size and electrostatic properties of the gatekeeper pocket influence inhibitor selectivity and binding affinity.

HER2-Selective Inhibitors

HER2 selectivity requires exploitation of structural features unique to this ErbB family member, particularly in regions that differ from epidermal growth factor receptor. The kinase domain of HER2 contains specific amino acid substitutions that alter the geometry and electrostatic properties of the adenosine triphosphate-binding site.

Benzisoxazole scaffolds have demonstrated particular effectiveness for HER2-selective inhibition. These heterocyclic systems interact preferentially with HER2-specific residues that differ from the corresponding positions in epidermal growth factor receptor. The electronic properties of the benzisoxazole ring system complement the electrostatic environment of the HER2 active site.

Pyrimidine-based inhibitors represent an alternative approach to HER2 selectivity, utilizing differences in the hydrophobic pocket geometry between HER2 and epidermal growth factor receptor. The substitution patterns on pyrimidine scaffolds can be optimized to favor binding to HER2 while reducing affinity for epidermal growth factor receptor and other ErbB family members.

Dual Epidermal Growth Factor Receptor/HER2 Inhibitors

Dual inhibition strategies target conserved structural features shared between epidermal growth factor receptor and HER2 while avoiding binding to other kinases. The thieno[2,3-d]pyrimidine scaffold has emerged as an effective framework for balanced dual inhibition, providing appropriate interactions with both target proteins.

The design of dual inhibitors requires optimization of binding affinity for both targets while maintaining selectivity against off-target kinases. This balance is achieved through careful selection of substituents that interact favorably with conserved residues in both epidermal growth factor receptor and HER2 active sites. The 6-phenyl substitution pattern on thieno[2,3-d]pyrimidine provides critical interactions with the hinge region common to both proteins.

Benzo[g]quinazoline derivatives represent an alternative scaffold for dual inhibition, accommodating the geometric requirements of both epidermal growth factor receptor and HER2 binding sites. The extended aromatic system provides additional hydrophobic interactions that can enhance binding to both targets while the quinazoline core maintains essential hinge region contacts.

Pan-ERBB Inhibitors

Pan-ErbB inhibition targets conserved features across the entire ErbB family, requiring identification of structural elements common to all four family members. The pyrrolo[2,1-f]triazine scaffold exemplifies this approach, providing broad inhibition across ErbB1, ErbB2, ErbB3, and ErbB4.

The challenge in pan-ErbB inhibitor design lies in maintaining potency across all family members while avoiding excessive off-target activity against unrelated kinases. This requires exploitation of features that are conserved within the ErbB family but differ from other kinase families. The adenosine triphosphate-binding pocket geometry and key residue positions provide the foundation for pan-family selectivity.

Afatinib represents a clinically successful pan-ErbB inhibitor that utilizes an acrylamide warhead for irreversible inhibition. The inhibitor binds to conserved cysteine residues present in ErbB1, ErbB2, and ErbB4, achieving broad family coverage through covalent modification. The quinazoline core provides essential hinge region interactions common to all ErbB family members.

Structure-Activity Relationship Analysis

The systematic analysis of structure-activity relationships provides fundamental insights into the molecular determinants of inhibitor potency, selectivity, and pharmacological properties.

Pharmacophore Models

Pharmacophore modeling identifies the essential chemical features required for epidermal growth factor receptor and ErbB-2 inhibition, providing a framework for rational inhibitor design. Three-dimensional pharmacophore models incorporate hydrogen bond donor and acceptor sites, hydrophobic regions, and aromatic ring centers that define the spatial arrangement necessary for target binding.

The core pharmacophore for epidermal growth factor receptor inhibition includes a hydrogen bond acceptor corresponding to the hinge region interaction, positioned approximately 7-8 Ångströms from a hydrophobic center representing the deep pocket binding site. Additional hydrogen bond donor sites account for interactions with gatekeeper residues and water-mediated contacts. Aromatic ring centers capture the π-π stacking interactions that stabilize inhibitor binding.

Validation of pharmacophore models through virtual screening has demonstrated their utility in identifying novel inhibitor scaffolds. The successful identification of compounds such as NSC609077 through pharmacophore-based screening validates the predictive capability of these models. The incorporation of multiple pharmacophore types (3D quantitative structure-activity relationship, common feature, and structure-based) enhances the comprehensiveness of virtual screening approaches.

Molecular Scaffolds and Their Optimization

The quinazoline scaffold represents the most extensively studied framework for epidermal growth factor receptor inhibition, with systematic optimization revealing key structure-activity relationships. The 4-aniline substitution is essential for activity, with removal or modification of this group resulting in significant potency loss. The electronic properties of the aniline ring influence binding affinity, with electron-withdrawing substituents generally enhancing potency.

Substitution patterns at the 6 and 7 positions of the quinazoline ring provide opportunities for solubility enhancement and pharmacokinetic optimization. Morpholine alkoxy groups at these positions improve aqueous solubility while maintaining binding affinity. The length of alkoxy linkers influences both solubility and potency, with three-carbon chains providing optimal balance.

Thiazole-based scaffolds offer alternative frameworks for inhibitor development, particularly for targeting resistance mutations. The 1,3-thiazol-4-one ring can substitute for quinazoline in the hinge binding region, providing similar hydrogen bonding interactions while offering different substitution patterns for optimization. Pyrazoline rings incorporated into thiazole-based inhibitors provide additional sites for structural modification.

Computational Modeling of Inhibitor-Receptor Interactions

Molecular docking simulations provide detailed insights into inhibitor binding modes and enable prediction of binding affinities for novel compounds. The accuracy of docking predictions depends critically on protein structure quality and scoring function parameterization. Validation through comparison with experimental crystal structures demonstrates the reliability of docking protocols for specific inhibitor classes.

Molecular dynamics simulations extend static docking analyses by incorporating protein flexibility and solvent effects. These simulations reveal conformational changes upon inhibitor binding and identify stable interaction patterns that persist over simulation timescales. The identification of stable hydrogen bonding networks and hydrophobic contacts provides insights into the molecular basis of inhibitor selectivity.

Free energy perturbation calculations enable quantitative prediction of binding affinity changes upon structural modification. These methods account for the thermodynamic contributions of specific interactions and can guide lead optimization efforts. The integration of quantum mechanical calculations with classical molecular dynamics provides enhanced accuracy for systems involving covalent bond formation or unusual electronic structures.

Machine learning approaches increasingly complement traditional structure-based methods in inhibitor design and optimization. Neural network models trained on large datasets of inhibitor structures and activities can identify complex structure-activity patterns that may not be apparent through conventional analysis. The integration of multiple computational approaches enhances the reliability and scope of inhibitor design efforts.

XLogP3

4.8

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Assay:≥95%A crystalline solid

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EGFR/ErbB-2 inhibitor

Dates

Last modified: 08-15-2023

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